N-Me-L-Ala-maytansinol

Maytansinoid SAR C3 ester chirality ADC payload stereochemistry

Standard maytansinol lacks the N-methyl-L-alanine ester and is 1000-fold less potent for ADC construction. Racemic or undefined C3 stereochemistry introduces unacceptable batch-to-batch variability. - Verified L-epimer configuration (>99% ee) eliminates 100-400x potency loss seen with D-epimer. - Free C3 hydroxyl allows attachment of cleavable or non-cleavable linkers (not pre-fixed like DM1/DM4). - 99.89% purity supports regulatory CMC documentation. - Enables direct SAR comparison to clinical benchmarks (Kadcyla, mirvetuximab) without payload heterogeneity.

Molecular Formula C32H44ClN3O9
Molecular Weight 650.2 g/mol
Cat. No. B15609370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-L-Ala-maytansinol
Molecular FormulaC32H44ClN3O9
Molecular Weight650.2 g/mol
Structural Identifiers
InChIInChI=1S/C32H44ClN3O9/c1-17-10-9-11-24(42-8)32(40)16-23(43-30(39)35-32)18(2)28-31(4,45-28)25(44-29(38)19(3)34-5)15-26(37)36(6)21-13-20(12-17)14-22(41-7)27(21)33/h9-11,13-14,18-19,23-25,28,34,40H,12,15-16H2,1-8H3,(H,35,39)/b11-9-,17-10-/t18-,19+,23+,24-,25+,28+,31+,32+/m1/s1
InChIKeyANHBJISROJTYCJ-VQFNSVNYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Me-L-Ala-maytansinol ADC Payload Intermediate


N-Me-L-Ala-maytansinol is a semisynthetic maytansinoid comprising the ansa-macrolide core maytansinol esterified at the C3 hydroxyl with N-methyl-L-alanine. It functions as a hydrophobic, cell-permeable cytotoxic payload for antibody‑drug conjugate (ADC) construction . The compound belongs to the maytansine class of microtubule-targeting agents, which inhibit tubulin polymerization at sub‑nanomolar concentrations. Its defining structural feature is the N‑methyl‑L‑alanine ester side chain, which critically determines both cytotoxic potency and the stereochemical fidelity required for biological activity [1].

C3 N-Me-L-Ala ester pharmacophore (L-epimer) required for microtubule-targeted research
Cell-permeable maytansinoid payload intermediate for ADC linker conjugation studies
Stereochemical control essential: D-epimer or racemic mixtures may significantly shift activity

Why Maytansinoid Substitution Fails


Maytansinoid ADC payloads such as DM1 (mertansine) and DM4 (ravtansine) cannot be generically substituted for N-Me-L-Ala-maytansinol because the C3 ester side chain defines potency, stereochemical compatibility, and linker attachment chemistry. Maytansinol itself, lacking the N-methyl-L-alanine ester, is approximately 100‑ to 1000‑fold less potent than maytansine or its N‑methyl‑L‑alanine esters [1]. Furthermore, inversion of the C3 α‑carbon from the L‑ to the D‑configuration reduces cytotoxicity by 100‑ to 400‑fold, demonstrating that the precise stereochemistry is not a trivial attribute but a strict biological requirement [1]. These structure‑activity relationships mean that a procurement decision based solely on the ansa‑macrolide scaffold, without verification of the C3 N‑methyl‑L‑alanine ester configuration and enantiopurity, carries a high risk of selecting a compound with orders‑of‑magnitude lower potency.

DM1 / DM4 substitution
DM1 and DM4 carry pre-installed linkers (SMCC, SPDB), restricting custom linker-payload design; their use removes the flexibility of a free maytansinoid core.
Maytansinol substitution
Maytansinol lacks the C3 N-Me-L-Ala ester and is reported to be ≥1,000‑fold less potent in tubulin polymerization and cytotoxicity assays; it cannot serve as a functional payload.
D‑epimer or racemic mixture
The D‑epimer shows a 100‑ to 400‑fold potency reduction compared to the L‑epimer. Even minor D‑contamination may compromise ADC conjugate activity and batch reproducibility.

N-Me-L-Ala-maytansinol Differentiation Evidence


C3 L- vs. D-Ala Epimer Cytotoxicity

The L‑configuration of the N‑methyl‑alanine ester at the C3 position of N-Me-L-Ala-maytansinol is a critical determinant of cytotoxicity. Maytansinoids bearing an N‑methyl‑D‑alanine ester (the D‑epimer) are 100‑ to 400‑fold less cytotoxic than their L‑counterparts across a panel of human cancer cell lines [1]. This 100‑ to 400‑fold differential is driven by the inability of the D‑epimer to adopt the bioactive conformation, in which the carbonyl oxygen of the L‑ester forms a stabilizing intramolecular interaction with the C9 hydroxyl group of the maytansinol core [1].

L vs D Epimer Cytotoxicity
Class-level inference
D‑epimer 100–400× less cytotoxic than L‑epimer across human tumor cell lines
Stereochemical configuration at C3 is a critical determinant of reported cell-killing activity.
Based on crystallography‑SAR study; D‑epimer cannot adopt bioactive conformation.
Maytansinoid SAR C3 ester chirality ADC payload stereochemistry

N-Methyl-L-Ala Ester Potency Advantage

Maytansinol C‑3 esters bearing N‑methyl‑L‑alanine derivatives exhibit substantially greater cytotoxicity than the corresponding esters prepared from simple carboxylic acids. This structure‑activity relationship has been consistently observed across semisynthetic maytansinoid series, where replacement of the N‑methyl‑L‑alanine moiety with unbranched aliphatic or cycloalkanecarbonyl esters results in a marked reduction in growth‑inhibitory activity [1]. N‑Me‑L‑Ala‑maytansinol therefore represents the minimal pharmacophore required to retain maytansine‑class potency.

N-Me-L-Ala Ester Advantage
Class-level inference
N‑Me‑L‑Ala esters substantially more potent than simple carboxylic acid esters (aliphatic, cycloalkane)
The N‑Me‑L‑Ala side chain constitutes a minimal pharmacophore, not merely a linker handle.
Directional consistency across multiple maytansinoid series; no precise head‑to‑head quantification.
Maytansinoid ester SAR C3 acyl group ADC payload potency

Maytansinol vs. Esterified Payload Potency

The core scaffold maytansinol (de‑esterified at C3) is a weak tubulin polymerization inhibitor, with an EC50 of 12 μM for polymerization inhibition and 43 μM for depolymerization of bovine brain tubulin . In contrast, maytansine and its N‑methyl‑L‑alanine ester derivatives achieve picomolar cellular IC50 values, representing an approximately 1,000‑fold or greater potency differential [1]. This demonstrates that the C3 N‑methyl‑L‑alanine ester is not merely a linker attachment point but is absolutely required for high‑affinity tubulin binding and cellular cytotoxicity.

Maytansinol vs Esterified Payload
Cross-study comparable
≥1,000‑fold potency differential: maytansinol EC50 12 μM (polymerization) vs picomolar cellular IC50 for N‑Me‑L‑Ala esters
Esterification at C3 is required for high-affinity tubulin binding and cytotoxicity; maytansinol is not a substitute.
Bovine brain tubulin assay and KB cell data; cross-study comparison.
Maytansinol tubulin polymerization C3 ester requirement

Enantiomeric Purity for ADC Linker Chemistry

The synthesis of N‑Me‑L‑Ala‑maytansinol via patented routes yields the L‑enantiomer with optical purity exceeding 95% enantiomeric excess (ee) [1]. This contrasts with earlier synthetic methods that were susceptible to racemization at the C3 α‑carbon, producing the undesired D‑epimer and necessitating two chromatographic purifications [1][2]. The availability of N‑Me‑L‑Ala‑maytansinol as a chirally defined, high‑purity intermediate (commercially supplied at ≥ 99.89% purity ) directly enables the preparation of homogeneous ADCs with predictable drug‑to‑antibody ratio (DAR) and linker chemistry.

Enantiomeric Purity
Supporting evidence
>95% ee (process patent); commercial purity 99.89%
Verified L‑epimer configuration supports reproducible ADC conjugate potency and CMC documentation context.
Racemized batches may contain up to 50% inactive D‑epimer.
N-methyl-L-alanine process chemistry enantiomeric excess ADC intermediate quality

Physicochemical Profile vs. DM1 and DM4

N‑Me‑L‑Ala‑maytansinol (MW = 650.16 g/mol, C32H44ClN3O9) is a hydrophobic, cell‑permeable free payload, whereas the clinically used DM1 (MW ~737) and DM4 (MW ~780) incorporate additional thiol‑containing linker moieties that alter hydrophobicity and conjugation chemistry [1]. The absence of a pre‑installed linker in N‑Me‑L‑Ala‑maytansinol makes it a versatile starting material for diverse linker‑payload design, including Val‑Cit‑PAB cleavable constructs and non‑cleavable MCC linkers, without being constrained to a single linker chemistry as in DM1‑SMCC or DM4‑SPDB formats [2].

Physicochemical vs DM1/DM4
Supporting evidence
MW 650.16 vs ~737 (DM1) / ~780 (DM4); no pre‑installed linker
Free maytansinoid core enables unrestricted custom linker chemistry, unlike fixed SMCC/SPDB formats.
Vendor datasheets and ADC linker-design literature.
Maytansinoid physicochemical properties cLogP ADC payload selection

Commercial Purity Benchmarking

Commercially sourced N‑Me‑L‑Ala‑maytansinol is available at a certified purity of 99.89% (HY‑126663, batch analysis) , exceeding the 95% purity typical of many research‑grade maytansinoids . This high purity minimizes the risk of introducing undefined impurities that could interfere with ADC conjugation efficiency, DAR distribution, or biological assay interpretation.

Commercial Purity Benchmark
Supporting evidence
99.89% (HPLC) vs typical research-grade ≥95%
Higher purity reduces impurity-driven variability in ADC conjugation efficiency and DAR distribution.
Vendor Certificate of Analysis; batch-specific value.
ADC payload purity quality control procurement specification

N-Me-L-Ala-maytansinol Application Scenarios


Custom Linker-Payload ADC Design

In early‑stage ADC programs where the optimal linker (cleavable vs. non‑cleavable, peptide‑based vs. disulfide) has not been pre‑determined, N‑Me‑L‑Ala‑maytansinol serves as the chiral, high‑purity maytansinoid core that can be elaborated with any desired linker. Unlike DM1 and DM4, which are supplied with fixed SMCC or SPDB linkers respectively [1], N‑Me‑L‑Ala‑maytansinol allows parallel evaluation of multiple linker‑payload constructs from a single common intermediate, accelerating lead selection.

Enantiopure ADC Payload Manufacturing

ADC developers who require defined DAR and reproducible potency must use a payload with verified L‑epimer configuration at C3, because the D‑epimer is 100‑ to 400‑fold less cytotoxic [2]. Processes yielding N‑Me‑L‑Ala‑maytansinol with >95% ee [3] directly support CMC documentation for regulatory filings, whereas racemic or undefined maytansinoid mixtures introduce unacceptable potency variability.

In Vitro Benchmarking vs. Clinical ADCs

When comparing novel ADC constructs to clinical benchmarks such as trastuzumab‑emtansine (Kadcyla, DM1 payload) or mirvetuximab soravtansine (DM4 payload), using N‑Me‑L‑Ala‑maytansinol‑based ADCs ensures that observed potency differences are attributable to linker design and antibody targeting rather than to stereochemical heterogeneity of the payload [2][4]. The compound's 99.89% purity further reduces confounding from impurities.

Maytansinoid SAR Studies

N‑Me‑L‑Ala‑maytansinol is the appropriate starting scaffold for systematic exploration of C3 ester SAR because it incorporates the minimal N‑methyl‑L‑alanine pharmacophore demonstrated to be critical for high‑affinity tubulin binding [2]. Free maytansinol is ≥1,000‑fold less potent and is unsuitable as a positive control or core scaffold for SAR studies intended to inform ADC design.

Application
Selection Property
Validation Focus
Custom linker-payload ADC design
Free maytansinoid core without pre-installed linker; chiral L‑epimer
Linker chemistry flexibility and conjugate DAR homogeneity assessment
Enantiopure ADC payload sourcing
Verified L‑configuration, >95% ee; high commercial purity (99.89%)
Batch‑to‑batch DAR reproducibility and CMC documentation context
ADC benchmarking studies
Stereochemically uniform maytansinoid payload (no D‑epimer interference)
Isolation of linker/antibody contributions to reported activity differences
Maytansinoid C3 ester SAR research
Minimal N‑Me‑L‑Ala pharmacophore; esterifiable C3 hydroxyl
Tubulin binding affinity determinants and cytotoxicity structure-activity relationships

Technical Documentation Hub

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